[2-(4-Methoxyphenyl)-4H-1-benzopyran-3-yl]methanol
Description
[2-(4-Methoxyphenyl)-4H-1-benzopyran-3-yl]methanol is a benzopyran derivative featuring a 4-methoxyphenyl substituent at the 2-position and a hydroxymethyl group at the 3-position of the benzopyran core. Benzopyrans are heterocyclic compounds with a fused benzene and pyran ring system, widely studied for their optical, electronic, and bioactive properties .
Properties
CAS No. |
62644-88-6 |
|---|---|
Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-4H-chromen-3-yl]methanol |
InChI |
InChI=1S/C17H16O3/c1-19-15-8-6-12(7-9-15)17-14(11-18)10-13-4-2-3-5-16(13)20-17/h2-9,18H,10-11H2,1H3 |
InChI Key |
IIHZJCLEPMLBQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(CC3=CC=CC=C3O2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Methoxyphenyl)-4H-chromen-3-yl)methanol typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the reaction of 4-methoxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base such as potassium carbonate. The reaction mixture is then subjected to cyclization to form the chromene ring, followed by reduction to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(2-(4-Methoxyphenyl)-4H-chromen-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a chromone derivative, while reduction can produce a dihydrochromene.
Scientific Research Applications
Chemistry
In the field of chemistry, [2-(4-Methoxyphenyl)-4H-1-benzopyran-3-yl]methanol serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with enhanced properties. The synthesis typically involves cyclization reactions under acidic or basic conditions, often utilizing precursors like 4-methoxybenzaldehyde and 2-hydroxyacetophenone.
Biology
The biological applications of this compound are extensive, particularly in pharmacology. Research has indicated that it possesses several potential biological activities:
- Anti-inflammatory Properties : Studies have shown that derivatives of benzopyran can significantly reduce inflammation markers in murine models, suggesting therapeutic potential for inflammatory diseases.
- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
- Antimicrobial Effects : Investigations into its antimicrobial efficacy have revealed that certain derivatives can inhibit the growth of resistant bacterial strains at low concentrations, indicating their potential as lead compounds for drug development.
Medicine
In medicinal chemistry, research is ongoing to explore the therapeutic applications of this compound. Its potential as a therapeutic agent for various diseases is being investigated, particularly concerning its anticancer properties. Recent studies have demonstrated significant cytotoxicity against various cancer cell lines and the induction of apoptosis through mitochondrial pathways.
Industrial Applications
Beyond its scientific applications, this compound is also utilized in industrial settings for producing dyes and pigments due to its chromophoric properties. Its ability to form stable complexes makes it suitable for various chemical processes in industry.
Case Study 1: Antimicrobial Efficacy
A study synthesized a series of benzopyran derivatives, including this compound, and assessed their antimicrobial efficacy against resistant strains of bacteria. The results indicated that specific derivatives could effectively inhibit bacterial growth at low concentrations, suggesting their potential as new antimicrobial agents.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of a related benzopyran derivative in a murine model of arthritis. The compound significantly reduced inflammation markers compared to controls, highlighting its therapeutic potential in treating inflammatory conditions.
Case Study 3: Anticancer Properties
A recent study evaluated the anticancer effects of this compound on various cancer cell lines. The findings demonstrated significant cytotoxicity and induced apoptosis through mitochondrial pathways, reinforcing its potential as an anticancer therapeutic agent.
Mechanism of Action
The mechanism of action of (2-(4-Methoxyphenyl)-4H-chromen-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The photophysical and chemical properties of [2-(4-Methoxyphenyl)-4H-1-benzopyran-3-yl]methanol can be contextualized using data from structurally related compounds, particularly quinazoline derivatives with methoxyphenyl substituents (e.g., compounds 5f and 5g from ). Below is a detailed comparison:
Table 1: Key Properties of this compound and Analogous Compounds
Key Observations:
Substituent Effects: The 4-methoxyphenyl group in 5f and the target compound promotes ICT, as evidenced by solvent-dependent red shifts in emission spectra. The methoxy group’s electron-donating nature stabilizes excited states, leading to longer emission wavelengths in polar solvents like DMF and methanol . Compound 5g, with two 4-methoxyphenyl groups, exhibits stronger ICT and fluorescence quenching in methanol compared to 5f, likely due to increased hydrogen bonding between solvent and substituents .
Solvent Interactions: Polar protic solvents (e.g., methanol) induce fluorescence quenching in 5g via hydrogen bonding with the methoxy oxygen, disrupting the π→π* transition . A similar mechanism may apply to the target compound due to its hydroxymethyl group.
Structural Differences: The benzopyran core of the target compound differs from the quinazoline scaffold in 5f/5g, which may alter conjugation pathways and dipole moments.
Limitations:
- Direct experimental data for the target compound (e.g., UV-Vis/PL spectra, solvent studies) are unavailable in the provided evidence. The above analysis extrapolates from quinazoline analogs.
Future Research Directions
Photophysical Studies : Experimental determination of the target compound’s UV-Vis/PL spectra and solvent-dependent behavior.
Bioactivity Screening: Benzopyrans are known for antimicrobial and anticancer properties; similar evaluations for this derivative are warranted.
Computational Modeling : DFT calculations to map HOMO-LUMO distributions and predict ICT efficiency.
Biological Activity
The compound [2-(4-Methoxyphenyl)-4H-1-benzopyran-3-yl]methanol, a derivative of benzopyran, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to synthesize current knowledge regarding its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant studies and data.
Chemical Structure and Properties
This compound belongs to the class of benzopyrans, characterized by their fused benzene and pyran rings. The presence of the methoxy group at the para position of the phenyl ring is significant for its biological activity.
Antimicrobial Activity
Research has shown that compounds within the benzopyran family exhibit notable antimicrobial properties. A study synthesized various derivatives and evaluated their activity against multiple bacterial and fungal strains. The synthesized compounds, including those related to this compound, demonstrated promising antibacterial and antifungal activities, with some exhibiting Minimum Inhibitory Concentration (MIC) values comparable to standard drugs .
Table 1: Antimicrobial Activity of Benzopyran Derivatives
| Compound | Bacteria/Fungi Strain | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| 15 | E. coli | 16 | Antibacterial |
| 19 | S. aureus | 8 | Antibacterial |
| 21 | C. albicans | 32 | Antifungal |
Anti-inflammatory Activity
Benzopyrans have also been investigated for their anti-inflammatory properties. A study highlighted that certain derivatives could inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound may serve as a potential therapeutic agent in treating inflammatory diseases .
Anticancer Activity
The anticancer potential of benzopyran derivatives has been extensively studied. For instance, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, specific modifications to the benzopyran structure have resulted in enhanced activity against cancer cell lines .
Table 2: Anticancer Activity of Benzopyran Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5j | MCF-7 (breast cancer) | 0.6 | Apoptosis induction |
| 5k | A549 (lung cancer) | 0.5 | Cell cycle arrest |
| 5m | HeLa (cervical cancer) | >25 | Inhibition of proliferation |
Case Studies
Several case studies have explored the biological activity of benzopyran derivatives:
- Case Study on Antimicrobial Efficacy : A study synthesized a series of benzopyran derivatives and assessed their antimicrobial efficacy against resistant strains of bacteria. The results indicated that certain derivatives could effectively inhibit growth at low concentrations, suggesting their potential as lead compounds for drug development .
- Case Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory effects of a specific benzopyran derivative in a murine model of arthritis. The compound significantly reduced inflammation markers compared to controls, indicating its therapeutic potential in inflammatory diseases .
- Case Study on Anticancer Properties : A recent study evaluated the anticancer effects of a related compound on various cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
